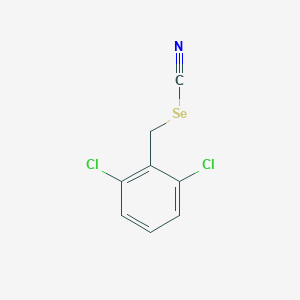![molecular formula C6H8O3 B8039154 2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
2,6-Dioxabicyclo[3.2.1]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxabicyclo[3.2.1]octan-7-one is a bicyclic lactone compound, characterized by a tetrahydropyran ring fused with an oxirane ring. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dioxabicyclo[3.2.1]octan-7-one can be synthesized through the cationic oligomerization of its monomeric precursor in the presence of an initiator. One common method involves the use of boron trifluoride etherate as an initiator in chloroform at -40°C . This reaction selectively produces a twenty-membered macrocyclic oligoester consisting of alternating tetrahydropyran and ester moieties.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Ring-opening polymerization: This is the most significant reaction, where the compound forms macrocyclic oligoesters.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Boron trifluoride etherate: Used as a catalyst in ring-opening polymerization.
Chloroform: Commonly used as a solvent in these reactions.
Major Products
Macrocyclic oligoesters: These are the primary products formed through the ring-opening polymerization of this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dioxabicyclo[3.2.1]octan-7-one has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel polymers and macrocyclic compounds.
Biology: Studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Industry: Utilized in the production of high-performance materials, such as hygroscopic polyamide membranes.
Wirkmechanismus
The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-7-one primarily involves its ability to undergo ring-opening polymerization. This process is facilitated by the presence of a suitable catalyst, which activates the oxirane ring, leading to the formation of macrocyclic oligoesters. The molecular targets and pathways involved in this process are primarily related to the catalytic activation and subsequent polymerization of the compound .
Vergleich Mit ähnlichen Verbindungen
2,6-Dioxabicyclo[3.2.1]octan-7-one can be compared with other similar bicyclic compounds, such as:
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal that undergoes similar ring-opening polymerization reactions.
8-Oxa-6-azabicyclo[3.2.1]octan-7-one: A bicyclic oxalactam with comparable reactivity and polymerization behavior.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and polymerization characteristics, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6-5-3-4(9-6)1-2-8-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHXCRHSVUQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CC1OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid](/img/structure/B8039075.png)
![5-[[2-(dimethylamino)-1,3-thiazol-5-yl]sulfanyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B8039082.png)

![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]-1H-1,2,4-triazol-3-amine;hydrochloride](/img/structure/B8039090.png)

![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)

![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)


![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B8039160.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)
